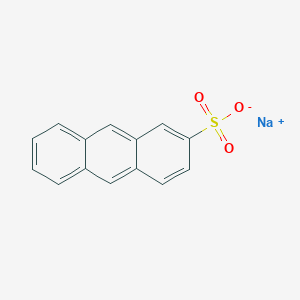
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene is a chemical compound with the molecular formula C11H6F10 It is a derivative of cycloheptatriene, where two hydrogen atoms at the 7th position are replaced by pentafluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene typically involves the reaction of cycloheptatriene with pentafluoroethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with pentafluoroethyl groups. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The process may include steps such as purification and isolation of the final product to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used in substitution reactions under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene exerts its effects involves interactions with specific molecular targets and pathways. The pentafluoroethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound without the pentafluoroethyl groups.
1,3,5-Cycloheptatriene, 7,7-dimethyl-: A similar compound where the substituents are methyl groups instead of pentafluoroethyl groups.
1,3,5-Cycloheptatriene, 7,7-diphenyl-: Another derivative with phenyl groups as substituents.
Uniqueness
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene is unique due to the presence of pentafluoroethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
17838-67-4 |
|---|---|
Molecular Formula |
C11H6F10 |
Molecular Weight |
328.15 g/mol |
IUPAC Name |
7,7-bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H6F10/c12-8(13,10(16,17)18)7(5-3-1-2-4-6-7)9(14,15)11(19,20)21/h1-6H |
InChI Key |
OCYGMFZKMOPBHY-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Canonical SMILES |
C1=CC=CC(C=C1)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Synonyms |
7,7-Bis(pentafluoroethyl)-1,3,5-cycloheptatriene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)





